
Meridinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Meridinol can be synthesized through a series of chemical reactions involving the starting materials derived from Zanthoxylum fagara. The synthetic route typically involves the extraction of the compound from the plant material, followed by purification processes such as chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from the plant source, followed by rigorous purification to ensure high purity levels. The process may include solvent extraction, crystallization, and other separation techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Meridinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying degrees of antimicrobial activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Meridinol has a wide range of scientific research applications, including:
Mechanism of Action
Meridinol exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi. It interacts with the microbial cell surface, causing leakage of intracellular components and ultimately leading to cell death . The molecular targets include various enzymes and structural proteins essential for microbial survival .
Comparison with Similar Compounds
Metronidazole: A synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.
Rifampicin: A broad-spectrum antibiotic effective against Mycobacterium tuberculosis and other bacteria.
Idoxuridine: An analog of deoxyuridine that inhibits viral DNA synthesis.
Uniqueness of Meridinol: this compound stands out due to its natural origin and broad-spectrum antimicrobial activity. Unlike synthetic compounds, this compound is derived from a plant source, making it a valuable candidate for developing natural antimicrobial agents .
Properties
IUPAC Name |
(3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)-3-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-19-20(22,8-13-2-4-16-18(7-13)27-11-25-16)14(9-23-19)5-12-1-3-15-17(6-12)26-10-24-15/h1-4,6-7,14,22H,5,8-11H2/t14-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWLSQPCSOEBAY-XOBRGWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@](C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the absolute stereochemistry of meridinol?
A1: The absolute stereochemistry of this compound was determined to be (-) through the first total synthesis of the compound from (S)-malic acid. []
Q2: Are there any known synthetic routes to obtain this compound?
A2: Yes, this compound has been synthesized in a racemic form using a convergent approach. This synthesis involved a key Grignard reaction on E-4-(3,4-methylenedioxybenzylidene)-2,3(2H,5H)-furandione. This method also enabled the synthesis of the previously unknown epithis compound and a related cyclolignan. []
Q3: In what plant species has this compound been identified?
A3: this compound has been isolated from Zanthoxylum fagara [] and Torreya yunnanensis. [] Notably, the presence of this compound alongside other compounds like sotetsuflavone in both Torreya yunnanensis and Amentotaxus yunnanensis suggests a close relationship between these two genera. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile](/img/structure/B168519.png)

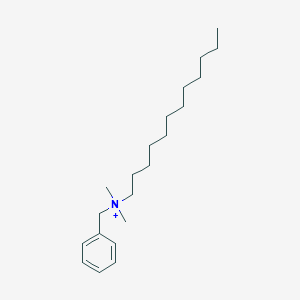
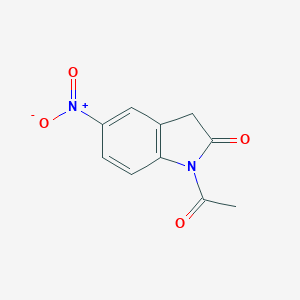
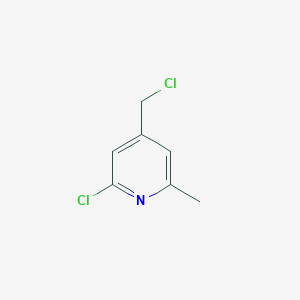
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

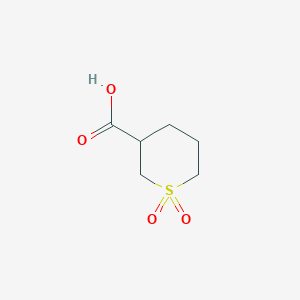
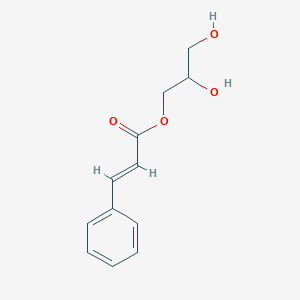
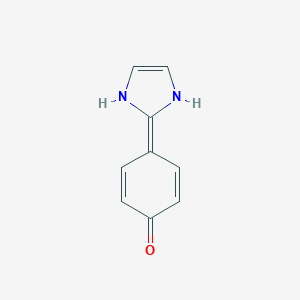
![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)



